

Dihydrolanosterol as a Substrate for CYP51A1 Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

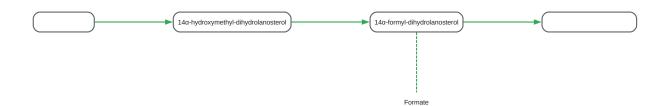
Introduction

Cytochrome P450 51A1 (CYP51A1), also known as lanosterol 14α-demethylase, is a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a key step in the conversion of lanosterol to cholesterol.[1][2] 24,25-**Dihydrolanosterol**, a natural intermediate in the Kandutsch-Russell cholesterol biosynthesis pathway, serves as a viable and often advantageous substrate for in vitro CYP51A1 activity assays.[4][5][6] The use of **dihydrolanosterol** allows for the sensitive monitoring of CYP51A1 activity, making it a valuable tool for inhibitor screening, kinetic studies, and understanding the enzyme's catalytic mechanism. These application notes provide detailed protocols for performing CYP51A1 assays using **dihydrolanosterol** as a substrate, including methods for data analysis and visualization of the experimental workflow.

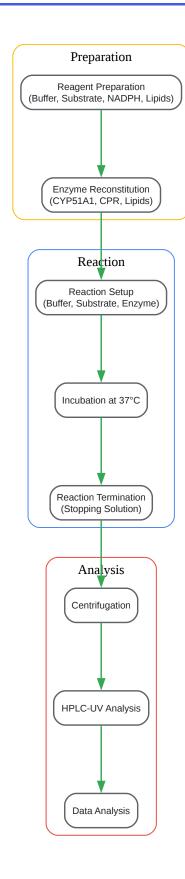
Biochemical Pathway

CYP51A1 catalyzes a multi-step reaction involving three successive oxidations of the 14α -methyl group of its sterol substrate.[4][5][6] This process, which requires NADPH and cytochrome P450 reductase as a redox partner, results in the formation of a formate molecule and a $\Delta 14$ -sterol product.[1][3]

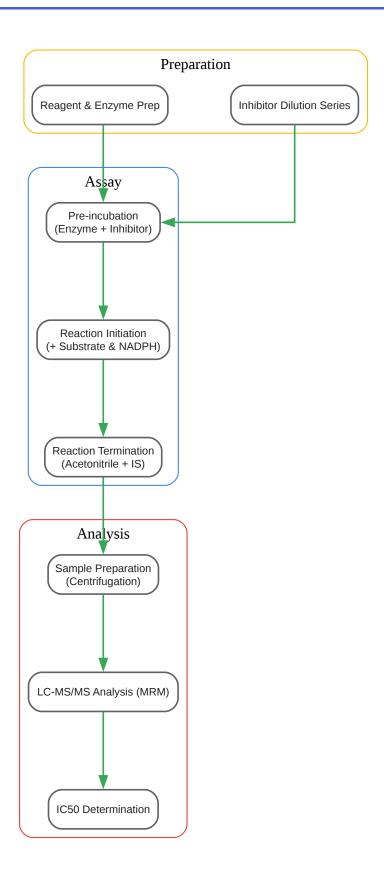












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